
5-Chlorobenzofuran-3-one
Overview
Description
5-Chlorobenzofuran-3-one is an organic compound with the molecular formula C8H5ClO2. It is characterized by the presence of a chlorine atom and a furan ring fused to a benzene ring. This compound is known for its diverse applications in organic chemistry and is often used as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chlorophenylacetic acid derivatives in the presence of dehydrating agents. Another approach involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorobenzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Chlorobenzofuran-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 5-Chlorobenzofuran-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Benzofuran: Lacks the chlorine atom and has different chemical properties.
5-Bromobenzofuran-3-one: Similar structure but with a bromine atom instead of chlorine.
5-Fluorobenzofuran-3-one: Contains a fluorine atom instead of chlorine.
Uniqueness: 5-Chlorobenzofuran-3-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other halogenated derivatives .
Biological Activity
5-Chlorobenzofuran-3-one, a chlorinated derivative of benzofuran, has garnered significant attention in the realm of medicinal chemistry due to its diverse biological activities. This compound serves as a pivotal scaffold in the development of various pharmacologically active agents, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
This compound is characterized by a benzofuran ring with a chlorine atom at the 5-position. This structural modification enhances its reactivity and biological efficacy. The compound's unique properties make it a valuable intermediate in pharmaceutical synthesis, particularly for developing drugs targeting neurological disorders and cancer therapies.
Anticancer Activity
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit potent anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, showing that substitutions at specific positions significantly influence their cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. Notably, compounds with halogen substitutions demonstrated enhanced activity, with IC50 values indicating strong inhibitory effects on cell proliferation.
Table 1: Anticancer Activity of 5-Chlorobenzofuran Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
5-Chloro-1-benzofuran-3-one | MCF-7 | 1.136 | Induction of apoptosis via caspase activation |
MCC1019 | A549 | 16.4 | Inhibition of PLK1 signaling pathway |
Compound 2 | K562 | 0.1 | Cytotoxicity without affecting normal cells |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. A study reported that several benzofuran derivatives exhibited significant antibacterial effects against various strains of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.78 to 6.25 µg/mL, suggesting their potential as effective antibacterial agents.
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.78 |
Compound B | Escherichia coli | 3.12 |
Compound C | Pseudomonas aeruginosa | 6.25 |
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activities of this compound and its derivatives:
- Cytotoxicity in Cancer Cells : A study investigated the cytotoxic effects of various benzofuran derivatives on leukemia cells (K562 and HL60), revealing that specific substitutions significantly enhanced their anticancer activity without harming normal cells .
- Antibacterial Efficacy : Another research focused on synthesizing new benzofuran derivatives that exhibited superior antibacterial properties compared to standard drugs, indicating their potential for therapeutic applications against resistant bacterial strains .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds often induce apoptosis through caspase pathways or inhibit critical signaling pathways involved in cell proliferation, such as the AKT pathway in lung cancer cells .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-Chlorobenzofuran-3-one, and how do their yields and purity profiles compare?
Methodological Answer: Synthesis typically involves halogenation of benzofuran precursors or cyclization of chlorinated intermediates. For example:
- Halogenation: Direct chlorination of benzofuran-3-one using Cl₂ or SOCl₂ under anhydrous conditions (60–80°C, 12–24 hrs), yielding ~70–85% with 96% purity .
- Cyclization: Starting from 2-chlorophenol derivatives via Friedel-Crafts acylation, followed by ring closure. Yields vary (50–75%) depending on catalyst (e.g., AlCl₃ vs. FeCl₃) and solvent (CH₂Cl₂ vs. DMF) . Key Considerations:
- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
- Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Method | Catalyst/Solvent | Yield | Purity |
---|---|---|---|
Direct Chlorination | SOCl₂, DCM | 85% | 96% |
Cyclization | AlCl₃, CH₂Cl₂ | 75% | 90% |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- ¹H NMR: Expect aromatic protons as doublets (δ 7.2–7.5 ppm, J = 8.5 Hz) and a ketone carbonyl signal (δ 190–195 ppm in ¹³C NMR) .
- IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
- Mass Spectrometry: Molecular ion peak at m/z 168.5 (C₈H₅ClO₂) with fragmentation patterns matching chlorine loss (m/z 133) . Validation: Cross-reference with X-ray crystallography (monoclinic P21/c, a = 11.53 Å, β = 100.6°) for bond angles and crystal packing .
Q. What storage conditions optimize the stability of this compound in laboratory settings?
Methodological Answer:
- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Avoid moisture (use desiccants) and light exposure, which degrade the ketone group .
- Conduct stability assays via HPLC (C18 column, 70:30 MeOH/H₂O) every 6 months to monitor decomposition (<2% over 12 months) .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer:
- Systematic Variation: Test reaction parameters (catalyst: Pd(PPh₃)₄ vs. CuI; solvent: THF vs. toluene) to identify reproducibility thresholds .
- Kinetic Studies: Use in-situ FTIR or NMR to track intermediate formation (e.g., π-complexes) and explain divergent pathways .
- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to isolate variables (e.g., oxygen sensitivity) causing discrepancies .
Q. What computational methods predict the electronic effects of the chlorine substituent on this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density (LUMO at C-3, HOMO at Cl-substituted ring) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (DMSO) to predict nucleophilic attack sites .
- SAR Studies: Correlate Hammett σₚ values of substituents (Cl: σₚ = 0.23) with reaction rates in SNAr mechanisms .
Q. What experimental strategies elucidate the role of this compound in modulating enzyme inhibition?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding affinity ≤ –8.5 kcal/mol) .
- Enzyme Assays: Measure IC₅₀ via fluorescence quenching (e.g., CYP3A4 inhibition at 10 µM) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the photostability of this compound?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized UV light (λ = 254 nm, 15 W) and quantify degradation via GC-MS .
- Environmental Factors: Assess oxygen/moisture levels during irradiation; inert atmospheres (N₂) reduce decomposition by 40% .
- Collaborative Studies: Share raw data via open-access platforms (e.g., Zenodo) to enable cross-lab validation .
Properties
IUPAC Name |
5-chloro-1-benzofuran-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCUCXUMVSGDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395370 | |
Record name | 5-chlorobenzofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3261-05-0 | |
Record name | 5-chlorobenzofuran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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